![molecular formula C15H16N4O B1351901 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 72578-37-1](/img/structure/B1351901.png)
7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a compound that has been studied for its potential therapeutic applications12. It is a pyrrolopyrimidine derivative, a class of compounds known for their biological activity1. This compound has shown promising results in inhibiting certain kinases, which are proteins that play key roles in cellular processes2.
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives, including “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine”, often involves a series of chemical reactions3. The synthetic routes for these compounds can be complex and may involve multiple steps3.
Molecular Structure Analysis
The molecular structure of “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is characterized by a pyrrolopyrimidine core, which is a fused ring system consisting of a pyrrole ring and a pyrimidine ring1. The compound also features a methoxyphenyl group and two methyl groups attached to the pyrrolopyrimidine core1.
Chemical Reactions Analysis
The chemical reactions involving “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” are likely to be influenced by its molecular structure. The presence of functional groups such as the methoxyphenyl group and the methyl groups may affect the reactivity of the compound3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” would be influenced by its molecular structure. However, specific details about these properties are not available in the retrieved information.
Aplicaciones Científicas De Investigación
NMR Characterization
A study provided chemical shift assignment for N‐substituted 6‐(4‐methoxyphenyl)‐7H‐pyrrolo[2, 3‐d]pyrimidin‐4‐amines, including fluorinated variants, using 1H, 13C, 19F, and 2D COSY, HMBC, and HSQC experiments. This research is significant for understanding the structural and electronic properties of these compounds (Sørum, Simić, Sundby, & Hoff, 2010).
Anti-inflammatory Activities
A series of novel pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vivo anti-inflammatory activities. Some compounds, including variants of 7-(4-Methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, showed significant activities (Mohamed, Kamel, & Abd El-hameed, 2013).
Antimicrobial Agents
Certain pyrrole derivatives, including 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, were synthesized and evaluated for antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. Some of these compounds exhibited potent antimicrobial activity (Mohamed, El-Domany, & Abd El-hameed, 2009).
Pesticide Applications
Research on the synthesis of 7H‐Pyrrolo[2,3‐d]pyrimidin‐4‐amines included pesticide screenings, suggesting potential applications in this field (Jørgensen, Girgis, & Pedersen, 1985).
Synthesis and Chemical Reactions
Various studies have focused on the synthesis and reactions of compounds related to 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, exploring different synthetic routes and chemical properties (Kurihara, Nasu, & Adachi, 1983).
Antifungal Effect
Research on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine Derivatives, related to the compound , demonstrated antifungal effects against Aspergillus terreus and Aspergillus niger (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Additional Research
Further studies have explored different aspects of pyrrolo[2,3-d]pyrimidines, including their potential as ligands for receptors, synthesis methods, and as intermediates in organic reactions (Kim & Santilli, 1969; Khashi, Davoodnia, & Chamani, 2014; Martarello et al., 2001).
Safety And Hazards
The safety and hazards associated with “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Specific safety data for this compound is not available in the retrieved information4.
Direcciones Futuras
The future directions for research on “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” could include further exploration of its therapeutic potential, optimization of its synthesis, and detailed investigation of its mechanism of action5. Additionally, studies could also focus on evaluating its safety profile and determining its physical and chemical properties.
Please note that this analysis is based on the available information and may not cover all aspects of the compound. For a more comprehensive understanding, further research and expert consultation may be required.
Propiedades
IUPAC Name |
7-(4-methoxyphenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-9-10(2)19(11-4-6-12(20-3)7-5-11)15-13(9)14(16)17-8-18-15/h4-8H,1-3H3,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUGJOJSGAXETJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407092 |
Source


|
| Record name | 7-(4-Methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
CAS RN |
72578-37-1 |
Source


|
| Record name | 7-(4-Methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

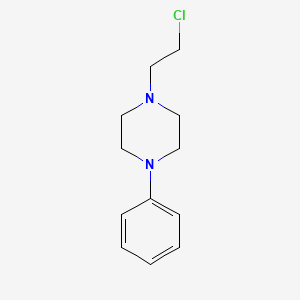
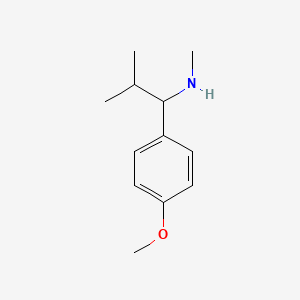
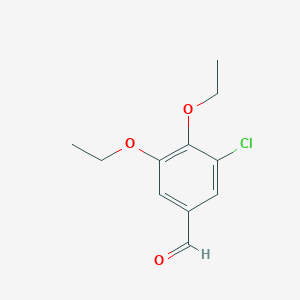
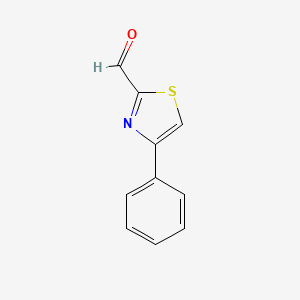
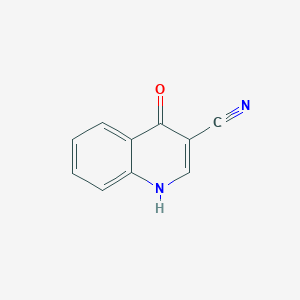
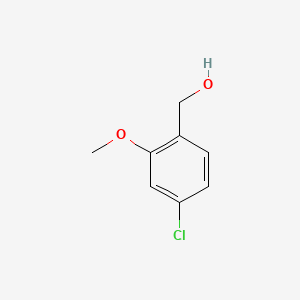
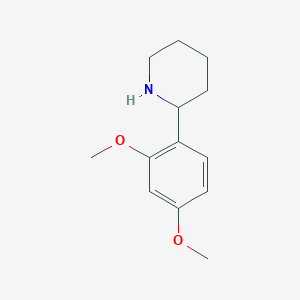
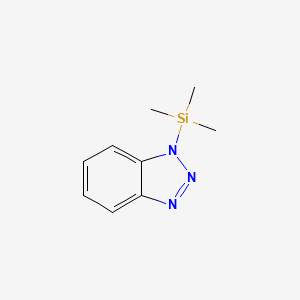
![2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid](/img/structure/B1351851.png)
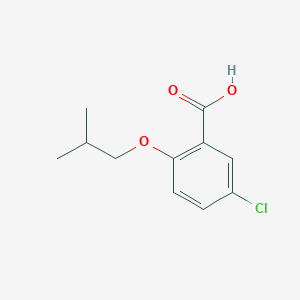
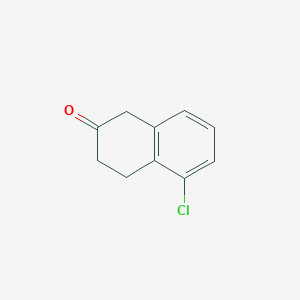
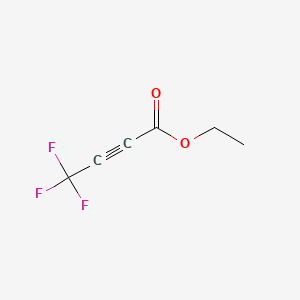
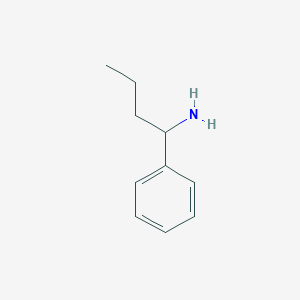
![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)